molecular formula C11H19N3O B6263092 rac-[(3R,4S)-4-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidin-3-yl]methanol CAS No. 1807937-97-8

rac-[(3R,4S)-4-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidin-3-yl]methanol

Cat. No.: B6263092
CAS No.: 1807937-97-8
M. Wt: 209.29 g/mol
InChI Key: ITDWXHBYHVAYNM-QWRGUYRKSA-N
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Description

rac-[(3R,4S)-4-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidin-3-yl]methanol is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with a pyrazole group and a methanol moiety, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(3R,4S)-4-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidin-3-yl]methanol typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Pyrazole Group: The pyrazole moiety can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

    Attachment of the Methanol Group: The final step involves the reduction of a carbonyl group to a methanol group using a reducing agent like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

rac-[(3R,4S)-4-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidin-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like sodium azide for nucleophilic substitution.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a dihydropyrazole derivative.

    Substitution: Formation of halogenated or azido derivatives.

Scientific Research Applications

rac-[(3R,4S)-4-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidin-3-yl]methanol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-[(3R,4S)-4-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. For example, it could inhibit an enzyme by occupying its active site or modulate a receptor by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    [(3R,4S)-4-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidin-3-yl]methanol: A non-racemic version of the compound with similar properties.

    [(3R,4S)-4-[1-(methyl)-1H-pyrazol-4-yl]pyrrolidin-3-yl]methanol: A structurally similar compound with a methyl group instead of an isopropyl group.

    [(3R,4S)-4-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidin-3-yl]ethanol: A compound with an ethanol group instead of a methanol group.

Uniqueness

rac-[(3R,4S)-4-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidin-3-yl]methanol is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its chiral nature allows for the exploration of enantioselective interactions in various applications.

Properties

CAS No.

1807937-97-8

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

[(3S,4R)-4-(1-propan-2-ylpyrazol-4-yl)pyrrolidin-3-yl]methanol

InChI

InChI=1S/C11H19N3O/c1-8(2)14-6-9(4-13-14)11-5-12-3-10(11)7-15/h4,6,8,10-12,15H,3,5,7H2,1-2H3/t10-,11-/m0/s1

InChI Key

ITDWXHBYHVAYNM-QWRGUYRKSA-N

Isomeric SMILES

CC(C)N1C=C(C=N1)[C@@H]2CNC[C@H]2CO

Canonical SMILES

CC(C)N1C=C(C=N1)C2CNCC2CO

Purity

95

Origin of Product

United States

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